Minamestane, with the chemical identifier 105051-87-4, is categorized under selective androgen receptor modulators and has been noted for its potential applications in oncology. Its structural characteristics allow it to function effectively as a therapeutic agent in hormone-dependent malignancies .
The synthesis of Minamestane can be achieved through various methods, often emphasizing efficiency and yield. One notable approach involves a multi-step synthesis that includes the following key steps:
For example, one method involves the reaction of specific benzenoid compounds with nitrogen-containing groups under controlled conditions to yield Minamestane .
Minamestane possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of Minamestane allows it to fit into the active site of aromatase effectively, facilitating its inhibitory action .
Minamestane participates in several chemical reactions primarily related to its mechanism of action as an aromatase inhibitor. Key reactions include:
The kinetics of these reactions indicate that Minamestane has a half-life of approximately four minutes when interacting with human placental aromatase, reflecting its rapid action .
The mechanism by which Minamestane exerts its effects involves:
This mechanism has been shown to significantly reduce tumor growth rates in preclinical models .
Minamestane exhibits several notable physical and chemical properties:
Elemental analysis reveals a composition of carbon (76.74%), hydrogen (7.80%), nitrogen (4.71%), and oxygen (10.76%) .
Minamestane's primary application lies in oncology, specifically:
Additionally, ongoing studies explore its potential in other hormone-related disorders and conditions where estrogen modulation is beneficial .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: